molecular formula C10H23O5P B017183 Diethyl (2,2-diethoxyethyl)phosphonate CAS No. 7598-61-0

Diethyl (2,2-diethoxyethyl)phosphonate

Cat. No. B017183
CAS RN: 7598-61-0
M. Wt: 254.26 g/mol
InChI Key: LUQYELQXRPNKRY-UHFFFAOYSA-N
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Description

Diethyl (2,2-diethoxyethyl)phosphonate (DEDP) is an organic compound belonging to the class of phosphonates. It is a colorless liquid with a sweet smell and is mainly used as a reagent in organic synthesis. DEDP has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme inhibition, and the study of the biochemical and physiological effects of phosphonates. In

Scientific Research Applications

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes like (4-methoxyphenyl)ethyne, serving as an intermediate in the synthesis process (Marinetti & Savignac, 2003).

  • Emmons-Horner Wittig Reagent : Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate acts as a useful Emmons-Horner Wittig reagent for converting aldehydes and ketones into compounds with high E selectivity (Netz & Seidel, 1992).

  • Aldehyde Homologation : Diethyl methylformyl-2-phosphonate dimethylhydrazone is a reagent for two-carbon homologation of aldehydes, enabling the preparation of α-unsaturated aldehydes with high yield and purity (Petroski, 2010).

  • Potential Antibacterial Agent : Ethyl (-D-thymidine-5′-yl)-[4-(methoxycarbonyl)phenylaminocarbonyl]methyl phosphonate shows potential as an antibacterial agent, inhibiting M. tuberculosis growth in vitro (Ivanov et al., 2013).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives demonstrate promising corrosion inhibition properties for carbon steel, particularly effective in 10-3 mol L-1 HCl medium (Moumeni et al., 2020).

  • Chemical Transformations : Diethyl (2-pyridyl)phosphonate can be converted to various derivatives, showcasing versatility in chemical transformations (Eliseenkov et al., 1974).

  • Stabilization of Carbocation Formation : The phosphonate group can stabilize carbocation formation through hyperconjugation, which is optimal at a 180-degree angle (Lambert et al., 1994).

  • Formation of Heterocycles : Diethyl (3-hydroxy-propyl)aminomethylphosphonates can be transformed into a seven-membered 1,4,2-oxazaphosphepane heterocycle through intramolecular esterification (Zamorano-Octaviano et al., 2006).

  • Structural Analysis : Diethyl (1-hydroxy-2-butynyl)phosphonate exhibits tetrahedral geometry around the P atom, with unique hydrogen bonding characteristics (Sanders et al., 1996).

  • Chemical Reactions : Diethyl [(2‐Tetrahydropyranyloxy)Methyl]Phosphonate is involved in acetal formation and addition to CC and CO (Kluge, 2003).

Safety and Hazards

Diethyl (2,2-diethoxyethyl)phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If inhaled, it is advised to move the person to fresh air and keep them comfortable for breathing .

Mechanism of Action

Target of Action

Diethyl (2,2-diethoxyethyl)phosphonate is a chemical compound used in various chemical reactions. arenes, α-Phosphovinyl radicals, and inhibitors of reverse transcriptase.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it participates in two-carbon homologation to synthesize α,β-alkenal derivatives, condensation reactions to produce lower rim-phosphonylated rexorcinol calix4arenes, a radical trapping sequence to generate α-Phosphovinyl radicals, and 1,3-dipolar cycloadditions to create inhibitors of reverse transcriptase .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of α,β-alkenal derivatives, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic in nature and sensitive to moisture . Therefore, it should be stored under dry inert gas and protected from humidity and water .

Biochemical Analysis

Biochemical Properties

Diethyl (2,2-diethoxyethyl)phosphonate is involved in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence

properties

IUPAC Name

2-diethoxyphosphoryl-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYELQXRPNKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226881
Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

7598-61-0
Record name Diethyl P-(2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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